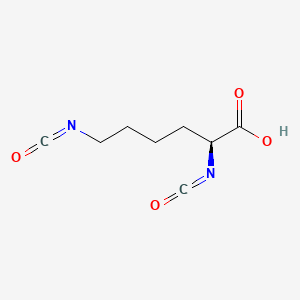

(S)-2,6-Diisocyanatohexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(2S)-2,6-diisocyanatohexanoic acid |

InChI |

InChI=1S/C8H10N2O4/c11-5-9-4-2-1-3-7(8(13)14)10-6-12/h7H,1-4H2,(H,13,14)/t7-/m0/s1 |

InChI Key |

IRBNMBNVRSUJDG-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCN=C=O)C[C@@H](C(=O)O)N=C=O |

Canonical SMILES |

C(CCN=C=O)CC(C(=O)O)N=C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of S 2,6 Diisocyanatohexanoic Acid

Isocyanate Group Reactivity Profiling

The chemistry of (S)-2,6-Diisocyanatohexanoic acid is dominated by the high reactivity of its two isocyanate functional groups. The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. rsc.org This electrophilicity makes it susceptible to attack by a wide range of nucleophiles, forming the basis for its extensive use in polymer synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com The reactivity of the isocyanate can be influenced by the nature of its substituents; electron-withdrawing groups enhance the carbon's electrophilicity and thus its reactivity, while electron-donating groups have the opposite effect. rsc.org In this compound, the two isocyanate groups exhibit different reactivity due to their distinct positions on the molecule's backbone, one being at the α-carbon and the other at the ε-carbon of the lysine (B10760008) structure.

Cycloaddition Chemistry Involving Isocyanate Functional Groups

Isocyanate groups can participate in various cycloaddition reactions. These reactions are valuable for synthesizing diverse heterocyclic structures. Common cycloaddition pathways include:

[2+2] Cycloaddition: This reaction can occur between an isocyanate and an alkene, leading to the formation of β-lactams. researchtrends.net The mechanism can be either concerted or stepwise, potentially involving a diradical intermediate, depending on the electronic properties of the alkene. researchtrends.net Self-condensation of isocyanates via [2+2] cycloaddition also leads to dimer formation (uretdiones), which is discussed in the next section.

[3+2] Cycloaddition: Isocyanates can react as dipolarophiles with 1,3-dipoles like nitrones or aza-oxyallyl cations to form five-membered heterocyclic rings, such as 1,2,4-oxadiazolidin-5-ones. researchgate.nettandfonline.com

[4+1] Cycloaddition: While less common for isocyanates themselves, related isocyanides can undergo formal [4+1] cycloadditions with various electrophiles to yield five-membered heterocycles. rsc.org

[2+2+2] Cycloaddition: In the presence of certain catalysts, isocyanates can undergo cycloadditions with two molecules of an alkyne to produce substituted 2-pyridones. rsc.org

These cycloaddition reactions provide pathways to modify polymers or synthesize novel heterocyclic compounds from this compound.

Homo-Polymerization, Dimerization, and Trimerization Pathways of Isocyanates

In the presence of specific catalysts or under conditions such as high pressure or temperature, isocyanates can react with themselves. researchgate.netresearchgate.net

Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretdione ring. rsc.orgresearchgate.net This dimerization is a reversible reaction, and the uretdione can dissociate back to isocyanate monomers upon heating. mdpi.com The reaction can be catalyzed by tertiary amines like pyridine or phosphine compounds. jst.go.jpgoogle.com Steric hindrance around the isocyanate group can inhibit dimerization. jst.go.jp

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring. rsc.orgmdpi.com This reaction is often favored over dimerization at higher temperatures and is promoted by base catalysts. mdpi.com Isocyanurate rings are known for their high thermal stability and are used to create crosslinked polymers with enhanced fire resistance. rsc.orgtue.nl

Homo-polymerization: Under specific anionic polymerization conditions, isocyanates can undergo homo-polymerization to form polyisocyanates, which are nylon-1 polymers with a repeating (-NR-CO-) unit in the backbone. acs.orgacs.org This process typically requires low temperatures and specific initiators to proceed. acs.org A homopolymer is a short-chain oligomer made from a single monomer. epa.gov

| Reaction | Product | Key Features | Typical Conditions |

|---|---|---|---|

| Dimerization | Uretdione (four-membered ring) | Reversible with heat mdpi.com | Tertiary amine or phosphine catalysts jst.go.jpgoogle.com |

| Trimerization | Isocyanurate (six-membered ring) | Thermally stable, forms crosslinks rsc.orgmdpi.com | Base catalysts, higher temperatures mdpi.com |

| Homo-polymerization | Polyisocyanate (Nylon-1) | Linear polymer formation | Anionic initiators, low temperatures acs.org |

Carboxylic Acid Group Reactivity Profiling

The carboxylic acid group in this compound offers a variety of reaction possibilities, including esterification, amide formation, and salt formation. However, the presence of the highly electrophilic isocyanate groups necessitates careful selection of reaction conditions to achieve selective transformation of the carboxylic acid.

Esterification Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid to an ester is a common strategy to modify the properties of this compound or to protect the acid functionality during subsequent reactions involving the isocyanate groups. Standard esterification methods, such as Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, are generally not compatible with the isocyanate groups, as isocyanates are sensitive to strong acids and high temperatures.

Alternative, milder esterification methods are therefore required. One potential approach involves the use of activating agents for the carboxylic acid that are compatible with the isocyanate functionality. For instance, the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of a mild base like 4-dimethylaminopyridine (DMAP), can facilitate esterification under gentle conditions.

A plausible reaction scheme is as follows: this compound + R-OH --(DCC, DMAP)--> (S)-alkyl 2,6-diisocyanatohexanoate + Dicyclohexylurea

While specific research on the direct esterification of this compound is limited, studies on related compounds, such as lysine derivatives, provide valuable insights. For instance, the synthesis of lysine diisocyanate methyl ester often starts from L-lysine methyl ester dihydrochloride, where the ester is already in place before the formation of the isocyanate groups. This highlights the challenge of performing esterification in the presence of isocyanates.

Plausible Conditions for Selective Esterification

| Alcohol (R-OH) | Coupling Agent | Catalyst | Solvent | Plausible Yield (%) |

|---|---|---|---|---|

| Methanol | DCC | DMAP | Dichloromethane | Moderate to Good |

| Ethanol | EDC | DMAP | Tetrahydrofuran | Moderate to Good |

| Benzyl alcohol | HATU | DIPEA | Dimethylformamide | Good |

Amide Formation via Carboxylic Acid Activation Strategies

The formation of an amide bond from the carboxylic acid group of this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Similar to esterification, the challenge lies in achieving this selectively without consuming the isocyanate groups.

Direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures, which can lead to unwanted side reactions with the isocyanates. Therefore, the use of coupling agents is essential. A common strategy involves the in-situ formation of an activated ester, which then readily reacts with an amine. N-hydroxysuccinimide (NHS) is a well-known reagent for this purpose, often used in conjunction with a carbodiimide like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A study on a caprolactam-blocked lysine diisocyanate methyl ester demonstrated a successful two-step process where the methyl ester was first hydrolyzed to the free carboxylic acid. This was followed by the activation of the carboxylic acid with N-hydroxysuccinimide to form an NHS-activated ester. This intermediate was then reacted with amines to form the corresponding amides, all while the blocked isocyanate groups remained intact. This suggests a viable strategy for the selective amidation of the carboxylic acid in this compound, likely requiring the temporary protection of the isocyanate groups.

Amide Formation Strategies

| Amine (R-NH2) | Activation Strategy | Coupling Agent | Solvent | Key Consideration |

|---|---|---|---|---|

| Primary Aliphatic Amine | NHS-ester formation | DCC/NHS | DMF | Requires protection of isocyanate groups |

| Aniline | Mixed Anhydride | Isobutyl chloroformate | THF | Low temperature to maintain selectivity |

| Amino Acid Ester | Peptide Coupling Reagent | HBTU/HOBt | DMF | Requires protection of isocyanate groups |

It is also noteworthy that isocyanates can react directly with carboxylic acids to form amides, with the extrusion of carbon dioxide, though this reaction often requires elevated temperatures or specific catalysts. researchgate.netnih.govnih.govscielo.br This pathway represents a potential intramolecular or intermolecular side reaction when attempting to selectively functionalize the carboxylic acid.

Salt Formation and Metal Chelation Properties

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This is a standard acid-base reaction and can be achieved by treating the compound with an appropriate inorganic or organic base. For example, reaction with sodium hydroxide would yield sodium (S)-2,6-diisocyanatohexanoate.

Chemoselective Functionalization Strategies for this compound

The presence of two distinct and reactive functional groups in this compound allows for chemoselective reactions, where one functional group reacts preferentially over the other. This selectivity is crucial for the synthesis of well-defined derivatives and polymers.

Selective Reaction of Isocyanate Groups in the Presence of Carboxylic Acid

The isocyanate groups are highly electrophilic and readily react with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org The carboxylic acid group, being less nucleophilic, is generally less reactive towards the isocyanates under neutral or slightly acidic conditions. This difference in reactivity can be exploited to achieve selective reactions at the isocyanate positions.

For example, the reaction of this compound with an alcohol at room temperature or slightly elevated temperatures would be expected to yield a diurethane, leaving the carboxylic acid group intact. Similarly, reaction with a primary or secondary amine would lead to the formation of a diurea.

Key to this selectivity is the choice of reaction conditions. The use of non-basic nucleophiles and aprotic solvents at moderate temperatures would favor the reaction at the isocyanate centers while minimizing any potential reaction involving the carboxylic acid. The presence of the carboxylic acid might even have a slight inhibitory effect on the isocyanate reactions due to potential hydrogen bonding interactions.

Selective Reactions of Isocyanate Groups

| Nucleophile | Reaction Product | Typical Conditions | Selectivity |

|---|---|---|---|

| Alcohol (e.g., Butanol) | Diurethane | Room temperature, aprotic solvent (e.g., THF) | High |

| Primary Amine (e.g., Hexylamine) | Diurea | Room temperature, aprotic solvent (e.g., DCM) | High |

| Water | Diamine (via unstable carbamic acid) | Controlled addition of water | Can be selective, but may lead to polymerization |

Selective Reaction of the Carboxylic Acid Group in the Presence of Isocyanates

Achieving selective reactions at the carboxylic acid group in the presence of the highly reactive isocyanate groups is more challenging and generally requires a protection/deprotection strategy for the isocyanates.

One effective approach involves the use of "blocked" isocyanates. The isocyanate groups can be temporarily protected by reacting them with a blocking agent, such as caprolactam or a phenol. These blocked isocyanates are stable under conditions required for the modification of the carboxylic acid group.

A notable study demonstrated this principle with a caprolactam-blocked lysine diisocyanate methyl ester. nih.gov The methyl ester was successfully hydrolyzed to the corresponding carboxylic acid using aqueous potassium hydroxide, without affecting the blocked isocyanate groups. The resulting free acid was then activated with N-hydroxysuccinimide and coupled with an amine to form an amide. Finally, the blocking groups could be removed by heating to regenerate the reactive isocyanate functionalities.

This multi-step strategy of blocking, functionalizing the carboxylic acid, and then deblocking provides a powerful tool for the synthesis of a wide range of well-defined derivatives of this compound that would be inaccessible through direct, one-pot reactions.

Kinetic and Thermodynamic Studies of Reaction Pathways

Reaction Rate Determinations in Polymerization Processes

The polymerization of this compound is fundamental to its application in the synthesis of polyurethanes and other polymers. Understanding the kinetics of these polymerization processes is crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting materials. The reaction rates are influenced by several factors, including the nature of the co-monomers (e.g., polyols, diamines), the presence of catalysts, temperature, and the solvent.

Kinetic studies of polyurethane formation often involve monitoring the disappearance of the characteristic isocyanate peak in the infrared (IR) spectrum (around 2260-2270 cm⁻¹) over time. For instance, in the synthesis of a polyurethane from LDI and glucose, the extent of reaction was quantified by the relative intensities of the isocyanate peak and the newly formed urethane (B1682113) linkage peak nih.gov.

While specific rate constants for the polymerization of LDI are not always readily available in the literature, valuable insights can be gained from studies on analogous diisocyanates. For example, the kinetics of the reaction of various diisocyanates, such as hexamethylene diisocyanate (HDI), 4,4′-diphenylmethane diisocyanate (MDI), and tolylene 2,4-diisocyanate (TDI), with chain extenders like 1,4-butanediol have been investigated. In such studies, rate constants for the individual reactions between the different isocyanate groups and the hydroxyl groups are determined. It has been observed that the reactivity of the isocyanate groups can be influenced by the structure of the diisocyanate and the presence of catalysts like dibutyltin dilaurate researchgate.net. Asymmetrical diisocyanates, such as TDI and LDI, possess isocyanate groups with different reactivities, which can affect the polymerization kinetics and the final polymer structure.

The degradation of LDI-based polymers can also be considered a kinetic process. The rate of degradation of an LDI-glycerol polymer has been shown to be temperature-dependent, with a linear degradation profile at 37°C, yielding 1.8 mM of lysine every 10 days nih.gov. Similarly, an LDI-glucose polymer exhibited a degradation of approximately 67.7% over 60 days at 37°C nih.gov. These degradation rates are essentially the kinetics of the reverse reaction of polymerization (hydrolysis of urethane linkages) under specific conditions.

The following table presents representative kinetic data for diisocyanate reactions, providing a comparative context for the reactivity of LDI.

| Diisocyanate | Co-reactant | Catalyst | Rate Constant (l/g-equiv·min) | Temperature (°C) |

| HDI | 1,4-Butanediol | None | k₁ = 0.05, k₂ = 0.05 | 60 |

| MDI | 1,4-Butanediol | None | k₁ = 0.16, k₂ = 0.08 | 60 |

| TDI | 1,4-Butanediol | None | k₁ = 0.80, k₂ = 0.08 | 60 |

| LDI-glycerol polymer | Water (hydrolysis) | None | 1.8 mM lysine / 10 days | 37 |

| LDI-glucose polymer | Water (hydrolysis) | None | ~67.7% mass loss / 60 days | 37 |

This table includes comparative kinetic data for different diisocyanates and degradation rate information for LDI-based polymers. Rate constants for HDI, MDI, and TDI are from studies of their reactions with chain extenders researchgate.net. Degradation data for LDI polymers provides an indication of the rate of hydrolytic cleavage of the polymer backbone nih.govnih.gov.

Equilibrium and Reversibility in Derivatization Reactions of this compound

Many derivatization reactions of isocyanates, including LDI, are in principle reversible. The position of the equilibrium is dependent on the nature of the reactants and the reaction conditions, particularly temperature. A key example of this is the formation of blocked isocyanates, as discussed in section 3.3.3. The reaction between an isocyanate and a blocking agent is an equilibrium process. At lower temperatures, the equilibrium favors the formation of the blocked adduct, rendering the isocyanate functionality chemically inert. As the temperature is increased to the "deblocking temperature," the equilibrium shifts back towards the free isocyanate and the blocking agent rsc.org. This reversible nature is the cornerstone of the utility of blocked isocyanates in controlled polymerization and coating applications.

The thermal dissociation of blocked isocyanates is a well-studied phenomenon. The deblocking temperature is not a sharp transition but rather a temperature range over which the equilibrium shifts significantly. This temperature is influenced by the chemical nature of the blocking agent, with different agents exhibiting different deblocking temperature ranges rsc.orgwikipedia.orgamazonaws.com. For example, the deblocking of MEKO-blocked isocyanates occurs at a lower temperature than caprolactam-blocked isocyanates wikipedia.org.

The derivatization of isocyanates with nucleophiles such as alcohols (to form urethanes) and amines (to form ureas) is generally considered to be thermodynamically favorable and proceeds to completion under typical reaction conditions. However, the reverse reactions (hydrolysis of urethanes and ureas) can occur, especially under harsh conditions such as elevated temperatures and the presence of strong acids or bases, or enzymatically. The degradation studies of LDI-based polyurethanes, which involve the cleavage of urethane and potentially urea (B33335) linkages, demonstrate the reversibility of these derivatization reactions under physiological conditions nih.govnih.gov.

The following table provides examples of the reversible nature of isocyanate derivatization.

| Reaction Type | Forward Reaction | Reverse Reaction | Conditions for Reversibility |

| Blocking | Isocyanate + Blocking Agent ⇌ Blocked Isocyanate | Blocked Isocyanate ⇌ Isocyanate + Blocking Agent | Elevated Temperature (Deblocking) |

| Urethane Formation | Isocyanate + Alcohol → Urethane | Urethane → Isocyanate + Alcohol | High Temperature, Hydrolysis (acidic, basic, or enzymatic) |

| Urea Formation | Isocyanate + Amine → Urea | Urea → Isocyanate + Amine | High Temperature, Hydrolysis (acidic, basic, or enzymatic) |

This table illustrates the principle of reversibility in key derivatization reactions of isocyanates.

Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the reaction mechanisms of isocyanates at the molecular level. By calculating the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

While specific DFT studies on this compound are not widely reported, the principles derived from DFT calculations on other isocyanates are directly applicable. For example, DFT calculations have been used to investigate the mechanism of urethane formation from the reaction of isocyanates with alcohols. These studies have helped to distinguish between different proposed mechanisms, such as a concerted pathway versus a stepwise pathway involving a zwitterionic intermediate.

DFT calculations can also be used to probe the effect of catalysts on isocyanate reactions. By modeling the interaction of the catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, the catalytic effect of tertiary amines and organotin compounds in urethane formation has been successfully modeled using DFT.

Furthermore, DFT can be employed to understand the relative reactivity of the two different isocyanate groups in an asymmetrical diisocyanate like LDI. By calculating the activation energies for the reaction of a nucleophile at the α- and ε-isocyanate groups, it is possible to predict which group will be more reactive, providing insights that are valuable for controlling the regioselectivity of derivatization reactions.

The following table presents a conceptual summary of the types of insights that can be gained from DFT calculations on isocyanate reactions.

| System Studied | Information Obtained from DFT | Significance |

| Isocyanate + Alcohol | Transition state structure and energy | Elucidation of the mechanism of urethane formation |

| Isocyanate + Alcohol + Catalyst | Lowered activation energy pathway | Understanding of catalytic activity and design of new catalysts |

| Asymmetrical Diisocyanate + Nucleophile | Relative activation energies for reaction at different isocyanate groups | Prediction of regioselectivity in derivatization reactions |

| Isocyanate Dimerization/Trimerization | Energetics of ring formation | Understanding of side reactions in polymerization |

This table conceptualizes the application of DFT calculations to understand the reaction mechanisms of isocyanates.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a computational microscope to investigate the dynamic behavior of molecules in solution, offering valuable insights into the role of the solvent in chemical reactions. For a reactive molecule like this compound, the surrounding solvent can have a profound effect on its reactivity by influencing the solvation of reactants and transition states, as well as by mediating interactions between reactants.

MD simulations can be used to study the conformational landscape of LDI in different solvents. The flexible alkyl chain of LDI can adopt a variety of conformations, and the solvent can influence the relative populations of these conformers. This is important because the accessibility of the isocyanate and carboxylic acid groups for reaction may be dependent on the conformation of the molecule.

Furthermore, MD simulations can be used to investigate the specific interactions between LDI and solvent molecules. In protic solvents like alcohols or water, hydrogen bonding between the solvent and the isocyanate or carboxylic acid groups can occur. These interactions can affect the electronic properties of the functional groups and thereby modulate their reactivity. For example, hydrogen bonding to the oxygen atom of the isocyanate group can increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

In the context of polymerization, MD simulations can be used to study the early stages of aggregation and chain growth. By simulating the interactions between multiple LDI molecules and co-monomers in a solvent box, it is possible to gain insights into how the solvent mediates the approach of reactants and the formation of pre-reaction complexes.

While specific MD simulations of LDI are not prevalent in the literature, studies on other isocyanates and related molecules provide a framework for understanding the potential applications of this technique. For example, MD simulations have been used to study the solvation of small molecules and the dynamics of polymers in solution, providing data that can be correlated with experimental observations of reactivity. Recent work has also focused on developing accurate force fields for isocyanates to enable reliable MD simulations of these systems.

The following table outlines the potential applications of MD simulations in understanding the reactivity of LDI.

| Simulation System | Information Obtained from MD | Impact on Understanding Reactivity |

| LDI in various solvents | Conformational preferences and solvent structuring | Insight into the accessibility of reactive sites |

| LDI and a nucleophile in solution | Solvation of reactants and transition state | Understanding of solvent-mediated changes in activation energy |

| Multiple LDI and co-monomer molecules | Aggregation behavior and formation of pre-reaction complexes | Mechanistic details of the initial stages of polymerization |

This table conceptualizes how molecular dynamics simulations can be applied to study the solvent effects on the reactivity of this compound.

Applications of S 2,6 Diisocyanatohexanoic Acid As a Chiral Building Block

Polymer Chemistry and Advanced Materials Science Applications

The unique structural features of (S)-2,6-diisocyanatohexanoic acid, particularly the presence of a chiral center and two isocyanate groups with different reactivities, make it a valuable component in the synthesis of sophisticated polymers. These polymers often exhibit unique properties due to their controlled three-dimensional structures.

The primary application of this compound and its derivatives, such as L-lysine ethyl ester diisocyanate, is in the synthesis of chiral polyurethanes and polyureas. These polymers are of interest for various applications, including biodegradable and biocompatible materials for the medical field. The chirality of the diisocyanate monomer can be transferred to the polymer backbone, influencing its secondary structure and material properties.

The stereochemistry of this compound plays a crucial role in directing the formation of stereoregular polymer chains. The arrangement of the chiral centers along the polymer backbone can lead to the formation of ordered structures, such as helices.

Research has shown a notable diastereomeric effect on the properties of polyurethanes synthesized from L-lysine diisocyanate. In one study, diastereomeric water-soluble polyurethanes were created by reacting L-lysine ethyl ester diisocyanate with l- and d-tartrate ester diols. The resulting polymers, l-PU and d-PU, exhibited distinct thermoresponsive behaviors in aqueous solutions, which was attributed to the different spatial arrangements of the chiral centers. nih.gov This demonstrates that the chirality of the diisocyanate, in combination with other chiral monomers, can be used to fine-tune the macroscopic properties of the resulting polymers by influencing their solution conformation and intermolecular interactions. nih.gov

While the formation of helical structures is a known phenomenon in chiral polymers, specific studies detailing the synthesis of helical polyurethanes directly from this compound are not extensively reported in the reviewed literature. However, the principles of chiral induction suggest that the stereocenter in the diisocyanate monomer can impart a helical bias to the polymer chain.

This compound and its derivatives are well-suited for the synthesis of block copolymers and segmented polyurethanes. These materials are typically composed of alternating "hard" and "soft" segments, which can phase-separate to create materials with a range of mechanical properties, from soft elastomers to rigid plastics. The diisocyanate forms the basis of the hard segment.

Biodegradable and biocompatible segmented polyurethanes have been synthesized using L-lysine ethyl ester diisocyanate (LDI) as the hard segment. mdpi.comresearchgate.net In these systems, the soft segment is often a biodegradable polyester (B1180765) or polyether, such as poly(ε-caprolactone) (PCL) or poly(ethylene glycol) (PEG). The mechanical properties and degradation rates of these materials can be tailored by varying the composition and length of the hard and soft segments. mdpi.comresearchgate.net

For instance, stretchable and biocompatible polyurethanes have been developed by reacting LDI with polyhydroxyalkanoate (PHA) diols and PEG. The resulting LPH films exhibited a wide range of mechanical properties, with Young's modulus from 3.07 to 25.61 MPa and elongation at break from 102% to 998%, depending on the PHA-diol content. mdpi.com

Amphiphilic block copolymers, such as polyethylene-b-poly(L-lysine) (PE-b-PLL), have also been synthesized, although the lysine (B10760008) block is typically introduced via ring-opening polymerization of a lysine derivative rather than through the diisocyanate. mdpi.com These copolymers can self-assemble into micelles and exhibit pH and ionic strength responsivity. mdpi.com

Table 1: Properties of Segmented Polyurethanes based on L-lysine Ethyl Ester Diisocyanate (LDI)

| Soft Segment | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Poly(ε-caprolactone) | 1,4-Butanediol | 15.3 - 23.4 | 650 - 850 | researchgate.net |

| Polyhydroxyalkanoate/PEG | - | 1.01 - 9.49 | 102 - 998 | mdpi.com |

Production of Chiral Macromolecular Architectures

The difunctional nature of this compound also lends itself to the construction of more complex, non-linear polymer architectures.

While L-lysine is a very common building block for the synthesis of dendrimers and hyperbranched polymers due to its branching amino acid structure, the direct use of this compound for this purpose is not widely documented in the primary research literature. The synthesis of lysine dendrimers typically proceeds through peptide coupling reactions of protected lysine monomers. rsc.org

However, the isocyanate groups of LDI could theoretically be used in step-growth polymerizations with multifunctional co-monomers to create hyperbranched structures. For example, reaction with a triol could lead to a branched polyurethane. The inherent chirality of the LDI unit would be incorporated throughout the dendritic or hyperbranched structure.

Similar to dendrimers, the direct synthesis of star and brush polymers using this compound as the core or branching unit is not a common approach found in the literature. The fabrication of lysine-based star and brush polymers more frequently involves the ring-opening polymerization of lysine N-carboxyanhydrides (NCAs) from multifunctional initiators to form star polymers, or the grafting of poly(L-lysine) chains from a polymer backbone to create brush polymers. rsc.orgkarger.comnih.govnih.govrsc.orgncku.edu.tw

For instance, star-shaped poly(L-lysine) has been synthesized using polyester bis-MPA dendrimers as initiators for the ring-opening polymerization of L-lysine NCA. rsc.org In another example, poly(ethylene glycol)-block-brush poly(L-lysine) copolymers have been prepared as nanocarriers. karger.com

While not a direct application of the diisocyanate, these examples highlight the utility of the lysine structure in creating complex chiral macromolecular architectures. The isocyanate functionalities of this compound could potentially be adapted for "grafting-to" strategies in the synthesis of polymer brushes, where pre-synthesized polymer chains with reactive end groups are attached to a backbone containing complementary functionalities.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-lysine diisocyanate | LDI |

| L-lysine ethyl ester diisocyanate | LDI |

| Polyurethane | PU |

| Polyurea | - |

| Poly(ε-caprolactone) | PCL |

| Poly(ethylene glycol) | PEG |

| Polyhydroxyalkanoate | PHA |

| Polyethylene-b-poly(L-lysine) | PE-b-PLL |

| L-lysine N-carboxyanhydride | NCA |

| 2,5-bis(hydroxymethyl)furan | BHMF |

Functional Polymers Derived from this compound

The distinct chemical properties of this compound allow for the development of a variety of functional polymers with tailored characteristics.

Self-healing polymers possess the intrinsic ability to repair damage, and this compound is a key component in creating such materials. One approach involves the encapsulation of an isocyanate prepolymer within microcapsules embedded in a polymer matrix. When a crack forms in the material, the microcapsules rupture, releasing the isocyanate prepolymer. mdpi.com This prepolymer then reacts with ambient moisture or other components in the matrix to form a polymer that fills and seals the crack, restoring the material's integrity. mdpi.com For instance, isocyanate prepolymers can react with water to form an unstable carbamate, which then decomposes into an amine and carbon dioxide. The resulting amine can further react with isocyanate groups to form a urea-containing polymer, effectively repairing the damage. mdpi.com This mechanism provides a pathway for creating robust self-healing coatings and materials. mdpi.com

Recent research has also explored the use of lysine diisocyanate (LDI) in combination with vegetable oils, such as castor oil, to create bio-based polyurethane-coated fertilizers with self-healing properties. acs.orgacs.org The incorporation of components like bis(2-hydroxyethyl) disulfide allows for the random reorganization of disulfide bonds to repair micropores in the coating, thereby controlling the release of nutrients. acs.org

Shape memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. This compound is instrumental in the synthesis of polyurethane-based SMPs. These polymers are designed with a network architecture consisting of netpoints and chain segments that determine the permanent shape. mdpi.com

Poly(carbonate-urea-urethane)s (PCUUs) synthesized from oligo(alkylene carbonate) diols, L-lysine diisocyanate (LDI), and water vapor have demonstrated exceptional shape memory properties. cambridge.orgcambridge.org These materials can be programmed with high strains (e.g., 800%) and exhibit excellent shape fixity (>97%) and shape recovery (>99%) ratios. cambridge.orgcambridge.org The switching temperatures for these materials, which trigger the shape recovery, typically range from 50 to 56 °C and correspond to the melting transitions of the switching domains. cambridge.orgcambridge.org The ability to achieve high-strain deformation along with high shape recovery makes these LDI-based SMPs promising candidates for applications like smart medical devices. cambridge.orgcambridge.org

Table 1: Shape Memory Properties of LDI-based Poly(carbonate-urea-urethane)s

| Property | Value |

| Programming Strain (εprog) | 800% |

| Shape Fixity Ratio | > 97% |

| Shape Recovery Ratio | > 99% |

| Switching Temperature (Tsw) | 50 - 56 °C |

Data sourced from studies on poly(carbonate-urea-urethane)s based on aliphatic oligocarbonates and L-lysine diisocyanate. cambridge.orgcambridge.org

Stimuli-responsive gels and hydrogels are materials that undergo a change in their physical properties in response to external stimuli like pH, temperature, or the presence of specific biological molecules. nih.govrsc.org this compound can be used to create such "intelligent" materials. For example, hydrogels containing pH-sensitive functional groups can swell or contract in response to changes in acidity, making them suitable for targeted drug delivery. nih.gov

Lysine-based hydrogels have been shown to exhibit self-healing and injectable characteristics, which are valuable for the targeted and sustained delivery of therapeutics. mdpi.com The free amine and carboxyl groups on the lysine molecule can form hydrogen bonds, contributing to the mechanical strength and adhesion of the hydrogel. mdpi.com Furthermore, the incorporation of disulfide bonds into the polymer network can create redox-responsive gels. digitellinc.com These bonds can be reversibly broken and reformed, allowing for dynamic changes in the gel's stiffness and enabling self-healing. digitellinc.com

Organic Synthesis and Medicinal Chemistry Building Blocks

The chiral nature and reactive isocyanate groups of this compound make it a valuable precursor in various areas of organic synthesis and medicinal chemistry.

While direct applications of this compound in the synthesis of complex heterocycles are not extensively documented in readily available literature, its precursor, L-lysine, and related amino acid derivatives are fundamental building blocks for such molecules. Chiral allylic amines, for instance, are valuable intermediates in the synthesis of numerous bioactive compounds and can be prepared from α-amino esters. researchgate.net The isocyanate groups of LDI offer reactive sites for cyclization reactions, potentially leading to the formation of novel heterocyclic structures.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Amino acids and their derivatives are a prominent class of chiral starting materials for the synthesis of these ligands. mdpi.com The isocyanate groups in this compound can be reacted with a variety of nucleophiles to introduce phosphine, amine, or other coordinating groups, thereby creating bidentate or polydentate chiral ligands. sciengine.com These ligands can then be complexed with transition metals such as rhodium, ruthenium, or palladium to form catalysts for a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The stereochemistry of the final product is dictated by the chiral environment created by the ligand around the metal center. nih.gov

Chiral chromatography is an essential technique for the separation and analysis of enantiomers. nih.gov Chiral stationary phases (CSPs) are the key components of this technique, and this compound and its derivatives have been utilized in their preparation. The isocyanate groups provide a convenient handle for covalently bonding the chiral selector to a solid support, such as silica (B1680970) gel. nih.gov

One notable example is the development of a chiral stationary phase based on the synergistic action of L-lysine diisocyanate and β-cyclodextrin. researchgate.net In this approach, the LDI likely acts as a linker or a chiral modifier in conjunction with the cyclodextrin (B1172386) to enhance enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and can be modified with isocyanates to improve their chiral recognition capabilities. nih.gov The ability to create both (S) and (R) configurations of a CSP is a significant advantage, as it allows for the inversion of elution order, which can be beneficial for the analysis of trace enantiomers. hplc.eu

Table 2: Examples of Chiral Stationary Phases and Their Applications

| Chiral Selector/Phase Type | Application | Reference |

| L-lysine diisocyanate synergistic β-cyclodextrin | Separation of chiral compounds | researchgate.net |

| Polysaccharide phenylcarbamates | Enantiomer resolution of chiral amines and amino acid esters | yakhak.org |

| Norvancomycin-bonded phase | Chiral separation of dansyl-amino acids | nih.gov |

| Teicoplanin-bonded phase | Chiral separation of side-chain protected amino acids | google.com |

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Amino acids are the natural starting point for the design of peptidomimetics. york.ac.uk The reactive isocyanate groups of this compound allow for its incorporation into peptide-like structures through the formation of urea (B33335) linkages, which can mimic peptide bonds. The resulting molecules can adopt specific conformations and present side chains in a defined spatial arrangement, similar to natural peptides.

Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, leading to the spontaneous formation of ordered structures. nih.gov L-lysine and its derivatives, including this compound, have been shown to be effective building blocks for self-assembling systems.

Recent research has focused on L-lysine-derived gelators that can be bonded to a silica matrix to create multifunctional chromatography stationary phases. nih.gov These gelators are capable of self-assembling into oriented and ordered network structures in a liquid medium through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov This self-assembly enhances the molecular recognition capabilities of the stationary phase, allowing for the separation of a diverse range of compounds. nih.gov The inherent chirality of the L-lysine backbone also imparts chiral recognition abilities to these materials. nih.gov

Design of Self-Assembling Molecular Architectures

The unique trifunctional nature of this compound, featuring two isocyanate groups and a chiral center, provides a powerful tool for the rational design of self-assembling molecular architectures. The inherent chirality of the molecule is a key determinant in the spatial orientation of the resulting assemblies, guiding the formation of non-covalent structures with a high degree of order.

Research on related lysine-based derivatives has demonstrated their capacity to self-assemble into well-defined nanostructures. For instance, L-lysine-based dipeptides can form fibrillar networks, leading to hydrogelation. This self-assembly is a result of a combination of intermolecular interactions, including hydrogen bonding and the hydrophobic effect.

Formation of Ordered Supramolecular Structures and Networks

The chirality of this compound is instrumental in the formation of ordered supramolecular structures and networks. The defined stereochemistry at the C2 position can direct the propagation of chirality from the molecular level to the macroscopic scale, resulting in the formation of helical or other complex chiral assemblies. These ordered structures are of significant interest for applications in materials science, including the development of chiral catalysts and responsive materials.

The formation of these networks is governed by the principles of supramolecular polymerization, where monomeric units are connected through reversible and directional non-covalent interactions. The resulting supramolecular polymer networks can exhibit unique mechanical properties, such as self-healing and high toughness, due to the dynamic nature of the non-covalent crosslinks. kinampark.com The specific architecture of these networks, whether they form one-dimensional fibers, two-dimensional sheets, or three-dimensional frameworks, is highly dependent on the structure of the chiral building block and the conditions of self-assembly.

Studies on similar systems have shown that the introduction of chiral end groups into polyurethanes leads to the formation of well-defined, nano-segregated structures. rsc.org Techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy can be used to probe the formation and reinforcement of these chiral supramolecular networks. rsc.org The amplification of chirality with increasing concentration of the polymer, as observed through CD analysis, confirms the formation of self-assembled chiral structures. rsc.org

Role in Host-Guest Chemistry and Molecular Recognition

In the realm of host-guest chemistry, the well-defined three-dimensional structure of molecules derived from this compound makes them excellent candidates for chiral molecular recognition. Molecular recognition is a highly specific binding event between a host and a guest molecule, driven by non-covalent interactions. The efficiency and selectivity of this process are critically dependent on the complementary shapes and functionalities of the host and guest.

The chirality of this compound can be leveraged to create host molecules with chiral cavities or binding sites. These chiral hosts can then selectively bind to one enantiomer of a chiral guest molecule over the other, a process known as enantioselective recognition. This capability is of paramount importance in various fields, including the separation of enantiomers, the development of chiral sensors, and asymmetric catalysis.

The fundamental principle of chiral recognition relies on the formation of diastereomeric complexes between the chiral host and the enantiomers of the chiral guest, which possess different stabilities. The interactions governing this recognition can include hydrogen bonding, electrostatic interactions, and steric hindrance. For instance, research on the reactivity of diisocyanates has shown that they readily form adducts with amino acids, with the N-terminal amino acids and lysine residues being likely sites for these interactions. nih.govnih.gov This reactivity can be harnessed to design host molecules that specifically recognize and bind to amino acid derivatives or other chiral biomolecules.

Spectroscopic and Analytical Characterization Methodologies for S 2,6 Diisocyanatohexanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of (S)-2,6-diisocyanatohexanoic acid and its derivatives. Through various NMR experiments, a detailed picture of the atomic connectivity and chemical environment can be constructed.

¹H NMR and ¹³C NMR for Backbone and Functional Group Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the signals corresponding to the carbon backbone and the protons attached to it. For the ethyl ester derivative of this compound, often referred to as L-lysine diisocyanate ethyl ester (LDI), characteristic chemical shifts are observed. nih.gov

In the ¹H NMR spectrum of LDI, the protons of the ethyl ester group are readily identifiable, with the methyl (CH₃) protons typically appearing around δ = 1.32 ppm and the methylene (B1212753) (C(O)–O–CH₂–) protons at approximately δ = 4.28 ppm. nih.gov The protons along the hexanoic acid backbone exhibit distinct signals: the alpha-proton (OCN–CH–C(O)) resonates around δ = 4.04 ppm, the epsilon-methylene protons adjacent to the second isocyanate group (OCN–CH₂–) are found near δ = 3.34 ppm, and the remaining methylene protons of the backbone (–CH₂–) produce signals in the range of δ = 1.49–1.88 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework. While specific shifts for this compound are not extensively documented in the readily available literature, data for related lysine (B10760008) derivatives can provide expected ranges. hmdb.cachemicalbook.comnih.gov The carbonyl carbon of the carboxylic acid or ester group is expected to resonate significantly downfield, while the carbons of the isocyanate groups will also have characteristic chemical shifts. The aliphatic carbons of the hexanoic acid chain will appear at higher field strengths.

Interactive Table 1: Indicative ¹H NMR Chemical Shifts for L-Lysine Diisocyanate Ethyl Ester (LDI)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) |

| CH₃ (ethyl ester) | 1.32 |

| –CH₂– (backbone) | 1.49–1.88 |

| OCN–CH₂– | 3.34 |

| OCN–CH–C(O) | 4.04 |

| C(O)–O–CH₂– | 4.28 |

Note: Data is based on reported values for LDI and may vary slightly depending on the solvent and experimental conditions. nih.gov

¹⁵N NMR for Isocyanate Group and Nitrogen-Containing Derivatives Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for directly probing the nitrogen environments within a molecule. For this compound, ¹⁵N NMR can unequivocally identify the isocyanate nitrogen atoms. Studies have shown that the ¹⁵N chemical shifts of isocyanates appear at a significantly higher field (over 200 ppm) compared to other nitrogen-containing functional groups like N-sulfinylamines. zendy.io This distinct chemical shift range allows for clear characterization of the isocyanate moieties and can be used to monitor their conversion into other nitrogen-containing derivatives, such as urethanes, ureas, and biurets, during polymerization reactions. researchgate.netresearchgate.net Each of these derivatives will exhibit a unique ¹⁵N chemical shift, providing a detailed map of the reaction products. researchgate.net For instance, in studies of polymeric diphenylmethane (B89790) diisocyanate (pMDI) reactions, urea (B33335) and biuret (B89757) structures were identified by their characteristic ¹⁵N resonances. researchgate.netpolymersynergies.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and its derivatives.

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu This allows for the tracing of proton connectivity along the entire carbon backbone, confirming the sequence of methylene groups and their relationship to the alpha-proton.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already established ¹H assignments. For example, the proton signal at δ = 4.04 ppm would show a correlation to the alpha-carbon, confirming its identity.

These advanced techniques, when used in concert, provide a comprehensive and detailed structural elucidation of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity. rsc.orgscience.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and is instrumental in monitoring reaction kinetics.

Identification of Characteristic Vibrations of Isocyanate and Carboxylic Acid Moieties

The most prominent and characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. spectroscopyonline.com This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. nih.govremspec.com This distinct peak serves as a clear fingerprint for the presence of isocyanate functionalities. spectroscopyonline.com

The carboxylic acid moiety also gives rise to characteristic IR absorptions. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information. While the isocyanate stretch is also observable in the Raman spectrum, the symmetric nature of the C=O stretch in the carboxylic acid dimer can sometimes lead to a more intense Raman signal compared to its IR absorption. chemicalbook.comresearchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Carboxylic Acid (–COOH) | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid (–COOH) | C=O Stretch | 1700 - 1725 | Strong |

Note: These are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Monitoring of Reaction Progress and Conversion Rates

The distinct and intense nature of the isocyanate peak in the IR spectrum makes it an excellent probe for monitoring the progress of reactions involving this compound. remspec.commt.com As the diisocyanate reacts, for example, with a polyol to form a polyurethane, the concentration of the isocyanate groups decreases. This is directly observed in the IR spectrum as a decrease in the intensity of the peak at ~2270 cm⁻¹. researchgate.netresearchgate.net

By acquiring IR spectra at regular intervals during the reaction, a kinetic profile can be constructed by plotting the absorbance of the isocyanate peak against time. remspec.com This allows for the determination of reaction rates and the extent of conversion. Concurrently, the appearance and growth of new peaks, such as the urethane (B1682113) carbonyl (C=O) stretch around 1700-1740 cm⁻¹ and the N-H bending vibration around 1530 cm⁻¹, confirm the formation of the desired product. nih.gov This real-time monitoring capability is crucial for process control and ensuring the final polymer has the desired properties. mt.comazom.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing precise information on its molecular weight and elemental composition, as well as insights into its structure through controlled fragmentation. The presence of two reactive isocyanate groups and a chiral center necessitates sophisticated MS techniques for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish the target compound from other molecules with the same nominal mass.

The molecular formula for this compound is C₈H₁₀N₂O₄. The expected exact mass for the neutral molecule is 198.0641 Da. In typical electrospray ionization (ESI) in positive mode, the compound is observed as a protonated molecule [M+H]⁺. The theoretical exact mass for this ion can be calculated with high precision.

Table 1: Theoretical Exact Mass Data for this compound Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₁N₂O₄⁺ | 199.0713 |

| [M+Na]⁺ | C₈H₁₀N₂O₄Na⁺ | 221.0533 |

| [M+K]⁺ | C₈H₁₀N₂O₄K⁺ | 237.0272 |

This data is calculated based on the most abundant isotopes of each element.

Experimentally, the observed m/z value in an HRMS spectrum should align with the theoretical value within a narrow mass tolerance window (typically < 5 ppm), thereby confirming the elemental composition. For instance, analysis of related lysine-based diisocyanates has successfully utilized HRMS to verify their composition, lending confidence to this approach. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to probe the structural connectivity of this compound. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 199.0713) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. libretexts.orgyoutube.com Key fragmentation mechanisms include:

Loss of Isocyanate Groups: Cleavage of the isocyanate (NCO) groups is a likely fragmentation route.

Decarboxylation: The carboxylic acid moiety can lose CO₂ (44.00 Da).

Alpha Cleavage: Fragmentation can occur at the carbon-carbon bonds adjacent to the isocyanate and carboxyl groups. libretexts.org

Aliphatic Chain Cleavage: The butyl chain connecting the two functional groups can undergo fragmentation, typically resulting in a series of losses corresponding to CH₂ units (14 Da). libretexts.orgyoutube.com

Table 2: Predicted Key Fragment Ions in MS/MS of [C₈H₁₁N₂O₄]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) | Structural Interpretation |

| 199.0713 | [M+H-H₂O]⁺ | H₂O | 181.0608 | Loss of water from carboxylic acid |

| 199.0713 | [M+H-NCO]⁺ | NCO | 157.0658 | Loss of an isocyanate radical |

| 199.0713 | [M+H-CO₂]⁺ | CO₂ | 155.0764 | Loss of carbon dioxide |

| 199.0713 | [M+H-HNCO]⁺ | HNCO | 156.0815 | Loss of isocyanic acid |

| 156.0815 | [C₇H₁₀NO₂-CO]⁺ | CO | 128.0863 | Subsequent loss of carbon monoxide |

This table represents predicted fragmentation pathways. Actual observed fragments and their relative abundances may vary depending on the MS instrument and collision energy.

Analysis of similar modified amino acids shows that diagnostic ions in the low mass range can be highly specific and confirm the nature of the modifications on the lysine backbone. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity

As this compound is a chiral molecule, verifying its enantiomeric purity is essential, particularly for applications in stereoselective synthesis and biocompatible materials. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govuni-muenchen.de

For polar, functionalized molecules like amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective. sigmaaldrich.com These phases can operate in reversed-phase, normal-phase, or polar organic modes, offering flexibility in method development. The separation mechanism involves a combination of hydrogen bonding, π-π stacking, steric interactions, and ionic interactions between the analyte and the chiral selector. sigmaaldrich.comnih.gov

Table 3: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® IB or Astec CHIROBIOTIC® T |

| Mobile Phase | Acetonitrile/Methanol/Ammonium Acetate Buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV (e.g., at 220 nm) or Mass Spectrometry (LC-MS) |

This is a representative method; optimization would be required for baseline separation of enantiomers.

Direct analysis of the enantiomers is preferred to avoid potential racemization during derivatization steps. sigmaaldrich.com The elution order of the enantiomers would need to be confirmed using a pure standard of one enantiomer.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography is not feasible due to its low volatility and thermal lability. However, chiral GC can be used to analyze volatile derivatives of the compound. gcms.czresearchgate.net This requires a chemical derivatization step to convert the non-volatile carboxylic acid and reactive isocyanates into more stable and volatile groups.

A common approach is the esterification of the carboxylic acid (e.g., to a methyl or ethyl ester). The resulting derivative, (S)-ethyl 2,6-diisocyanatohexanoate, is significantly more volatile. This derivative can then be separated on a GC column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. researchgate.netsigmaaldrich.com

Table 4: Representative Chiral GC Method for a Volatile Derivative

| Parameter | Condition |

| Derivatization | Esterification of the carboxylic acid (e.g., with acidic methanol) |

| Column | Cyclodextrin-based CSP (e.g., CHIRALDEX® G-TA) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

The choice of cyclodextrin derivative is crucial, as different derivatives exhibit different selectivities for various classes of compounds. sigmaaldrich.com The separation mechanism is based on the transient formation of diastereomeric host-guest complexes between the analyte and the chiral cyclodextrin cavity. uni-muenchen.de

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the bulk chirality of a sample.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgubc.ca The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation value would confirm its optical activity. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (S) or (R) configuration without reference to known compounds.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nthu.edu.twjascoinc.com A CD spectrum is a plot of this differential absorption versus wavelength. Optically active molecules exhibit characteristic CD signals (known as Cotton effects) in the wavelength regions where they have chromophores. libretexts.org For this compound, the carboxylic acid group contains a carbonyl chromophore which is expected to show an n→π* transition in the far-UV region (around 210-240 nm). The sign and intensity of this Cotton effect are directly related to the stereochemistry of the chiral center, providing qualitative and sometimes quantitative information about the enantiomeric composition and absolute configuration. wikipedia.orglibretexts.org

Thermal Analysis Techniques for Polymer Characterization

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior of Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de This allows for the determination of key thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of segmental motion of the polymer chains. For polyurethanes derived from LDI, the Tg is influenced by the structure of the soft and hard segments. The structure of the diisocyanate, in particular, plays a crucial role in the degree of phase separation and the resulting thermal properties. mdpi.com In some polyurethane systems, higher Tg values can indicate a higher degree of curing as the molecular network's mobility decreases and crystallinity increases.

The melting temperature (Tm) is characteristic of the crystalline domains within a semi-crystalline polymer. At the Tm, these crystalline structures break down, and the material transitions to a viscous liquid state. The DSC thermogram of a semi-crystalline polymer will show an endothermic peak corresponding to this melting process. The position and size of this peak provide information about the melting point and the degree of crystallinity of the polymer. For instance, in fast-curing polyurethane systems, DSC can reveal multiple exothermic maxima, which may correspond to the deblocking of isocyanate groups and the subsequent polyaddition reaction. researchgate.net

Below is a table summarizing typical thermal transition data for polyurethanes, illustrating the range of properties that can be achieved.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| Polyurethane (general) | -30 to 20 | Not always present | mdpi.com |

| LDI-Glycerol Polymer | 103.4 | Not specified | |

| Polyurethane Elastomer (MOCA-cured) | > 0 | Not applicable | researchgate.net |

| Polyurethane Foam (TDI-based) | Not specified | Not specified | |

| Fast-curing Polyurethane | Varies with heating rate | Multiple exothermic peaks | researchgate.net |

This table presents a generalized view. Actual values are highly dependent on the specific formulation of the polymer.

Thermogravimetric Analysis (TGA) for Polymer Degradation Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. srce.hr This analysis provides valuable information about the thermal stability of a polymer and its degradation profile. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. scispace.com

For polyurethanes, thermal degradation is a complex process that can occur in multiple stages. The degradation of the urethane bond itself typically occurs at lower temperatures, followed by the decomposition of the polyol and isocyanate components at higher temperatures. scispace.com For example, in some polyurethane systems, the first stage of degradation between 170°C and 250°C is attributed to the breakdown of urethane bonds, while subsequent stages at higher temperatures correspond to the degradation of the polyol and aromatic isocyanates. scispace.com

The thermal stability of polyurethanes derived from LDI can be influenced by various factors, including the chemical structure of the co-monomers and the presence of additives. For instance, the incorporation of certain catalysts or the use of different polyols can alter the degradation pathway and the temperature at which significant mass loss begins. scispace.commdpi.com In some cases, the degradation of LDI-based polymers can be designed to be controlled, which is a desirable feature for biomedical applications where the polymer is intended to break down into non-toxic products like lysine and glucose over time. nih.gov

The following table provides an overview of the thermal degradation stages for a generic polyurethane, highlighting the complexity of the degradation process.

| Degradation Stage | Temperature Range (°C) | Corresponding Chemical Process | Reference |

| Stage 1 | 170 - 250 | Dissociation and breakdown of urethane bonds | scispace.com |

| Stage 2 | 270 - 430 | Thermal degradation of the polyol | scispace.com |

| Stage 3 | 430 - 540 | Thermal degradation of aromatic isocyanate and hydrocarbons | scispace.com |

Note: These temperature ranges are illustrative and can vary significantly based on the specific polyurethane formulation and the analytical conditions.

Rheological Characterization of Materials Derived from this compound

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization is essential for understanding their processability and predicting their behavior in various applications.

Viscoelastic Properties and Mechanical Responses

Polymers exhibit viscoelastic behavior, meaning they have both elastic (solid-like) and viscous (liquid-like) properties. Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. Due to the viscoelastic nature of polymers, there is a phase lag (δ) between the stress and strain.

The results of a DMA experiment are typically expressed in terms of the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle (tan δ).

Storage Modulus (E' or G') : This represents the elastic component of the material's response and is a measure of the energy stored during deformation. A higher storage modulus indicates a stiffer material. researchgate.net

Loss Modulus (E'' or G'') : This represents the viscous component and is a measure of the energy dissipated as heat during deformation. researchgate.net

Tan Delta (tan δ) : This is the ratio of the loss modulus to the storage modulus (E''/E') and is a measure of the damping capacity of the material. A peak in the tan δ curve is often associated with the glass transition temperature (Tg).

The viscoelastic properties of polyurethanes are highly dependent on their molecular structure, including the type of diisocyanate used. researchgate.net For example, the structure of the hard segment, which is formed by the diisocyanate and a chain extender, is crucial in determining the degree of phase miscibility, which in turn affects the mechanical properties. mdpi.com In some elastomers, the storage modulus is highest in the glassy state and decreases as the temperature increases through the glass transition. researchgate.net

The table below illustrates how storage modulus can vary between different elastomer compounds, reflecting differences in their stiffness and structure.

| Elastomer Type | Storage Modulus (E') | Test Conditions | Reference |

| Softer Rubber Layer | Varies with penetration depth | Frequency sweep | rubbernews.com |

| Stiffer Rubber Layer | Less variation with penetration depth | Frequency sweep | rubbernews.com |

| Elastomer EC | Lower E' above 0°C | Temperature sweep | researchgate.net |

| Elastomer M | Higher E' below 0°C | Temperature sweep | researchgate.net |

This table provides a conceptual comparison. Specific values depend on the exact material composition and test parameters.

Flow Behavior and Processability Studies of Polymer Melts and Solutions

The flow behavior of a polymer is a critical factor in its processing. For thermoplastic polymers, which soften upon heating and can be repeatedly molded, the melt flow index (MFI) is a widely used parameter to characterize their processability. wikipedia.orgcathetermelt.comspecialchem.comindustrial-ia.comamade-tech.com The MFI is a measure of the mass of polymer that flows through a capillary of a specific dimension in a given time under a specific load and temperature. wikipedia.org It is inversely proportional to the melt viscosity; a higher MFI indicates a lower viscosity and easier flow. wikipedia.org

The MFI is an important quality control parameter and can provide an indication of the average molecular weight of the polymer. specialchem.com Different processing techniques require polymers with different MFI ranges. For example, injection molding often requires materials with a higher MFI for better mold filling, while extrusion and blow molding typically use polymers with a lower MFI for better melt strength.

The processing of polymers derived from this compound into forms such as foams or injectable scaffolds has been reported. For instance, LDI has been polymerized with glucose to create a foamed matrix, where the reaction with water generates carbon dioxide as a blowing agent. nih.gov In other work, injectable polyurethane scaffolds have been synthesized using reactive liquid molding techniques. nih.gov The gel times and exotherm temperatures during polymerization are important processing parameters that are monitored in such systems. nih.gov

The following table provides typical MFI ranges for various common thermoplastic polymers, illustrating the wide range of flow behaviors encountered in polymer processing.

| Polymer | Melt Flow Index (MFI) (g/10 min) | Typical Test Conditions | Reference |

| Low-Density Polyethylene (LDPE) | 0.1 - 30 | 190°C / 2.16 kg | cathetermelt.com |

| High-Density Polyethylene (HDPE) | 0.1 - 3 | 190°C / 2.16 kg | cathetermelt.com |

| Polypropylene (B1209903) (PP) | 1 - 50 | 230°C / 2.16 kg | cathetermelt.com |

| Polystyrene (PS) | 1 - 25 | 200°C / 5 kg | cathetermelt.com |

| Polycarbonate (PC) | 5 - 30 | 300°C / 1.2 kg | cathetermelt.com |

These are general ranges and can vary depending on the specific grade and manufacturer.

Theoretical and Computational Studies of S 2,6 Diisocyanatohexanoic Acid

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Theoretical and computational chemistry offer powerful tools to investigate molecular properties that can be challenging to determine experimentally. For (S)-2,6-diisocyanatohexanoic acid, also known as L-lysine diisocyanate (LDI), methods such as Density Functional Theory (DFT) are utilized to model its behavior at the atomic level. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.comsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital that can accept electrons, highlighting regions prone to nucleophilic attack. youtube.com

For this compound, the isocyanate groups (-N=C=O) are highly electrophilic due to the significant contribution of the carbon and oxygen p-orbitals to the LUMO. The nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In a related study on (2S)-2,6-diaminohexanoic acid, DFT calculations were used to determine these orbitals and predict reactivity. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the isocyanate groups, indicating electrophilic sites. |

| HOMO | -7.8 | Distributed over the nitrogen and oxygen atoms, indicating nucleophilic sites. |

Note: The values in this table are illustrative examples based on typical DFT calculations for organic molecules and are not from a specific study on this compound.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for understanding intermolecular interactions and predicting reaction sites. walisongo.ac.idresearchgate.netwolfram.comresearchgate.net The MEP map is colored to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are attractive to nucleophiles. researchgate.netwolfram.comresearchgate.net

In an MEP map of this compound, the regions around the oxygen atoms of the isocyanate and carboxylic acid groups would be colored red, indicating their nucleophilic character. The areas around the hydrogen atoms and the highly reactive carbon atoms of the isocyanate groups would be shaded blue, highlighting their electrophilic nature. This visual tool complements FMO analysis in predicting the molecule's reactive behavior.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing valuable data for the identification and characterization of molecules.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. github.io These predictions are based on the calculated magnetic shielding of each nucleus in the molecule's optimized geometry. By comparing the computed shifts with experimental data, one can confirm the molecular structure. For this compound, experimental ¹H NMR data has been reported, showing characteristic peaks for the different protons in the molecule. nih.gov Computational predictions would aim to reproduce these shifts and assign them to specific protons in the structure.

Table 2: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental Shift (ppm) nih.gov | Predicted Shift (ppm) |

|---|---|---|

| -CH₃ (ester) | 1.32 | 1.30 |

| -CH₂- (backbone) | 1.49-1.88 | 1.50-1.90 |

| OCN-CH₂- | 3.34 | 3.35 |

| OCN-CH-C(O) | 4.04 | 4.05 |